tert-butyl N-[2-[1-(6-carbamoyl-7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-[1-(6-carbamoyl-7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate is an organic compound with a complex structure that includes a thienopyrimidine core, a piperidine ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[1-(6-carbamoyl-7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate typically involves multiple steps, starting from commercially available precursors
Formation of Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Attachment of Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the carbamate group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-[1-(6-carbamoyl-7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl N-[2-[1-(6-carbamoyl-7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[1-(6-carbamoyl-7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (2,6-Dioxopiperidin-3-yl)carbamate
- tert-Butyl ((2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate
Uniqueness
tert-Butyl N-[2-[1-(6-carbamoyl-7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate is unique due to its specific combination of structural features, including the thienopyrimidine core and the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
1431412-43-9 |
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Molecular Formula |
C20H29N5O3S |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[1-(6-carbamoyl-7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate |
InChI |
InChI=1S/C20H29N5O3S/c1-12-14-16(29-15(12)17(21)26)18(24-11-23-14)25-9-6-13(7-10-25)5-8-22-19(27)28-20(2,3)4/h11,13H,5-10H2,1-4H3,(H2,21,26)(H,22,27) |
InChI Key |
ODBSDDWJBPLFAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1N=CN=C2N3CCC(CC3)CCNC(=O)OC(C)(C)C)C(=O)N |
Origin of Product |
United States |
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